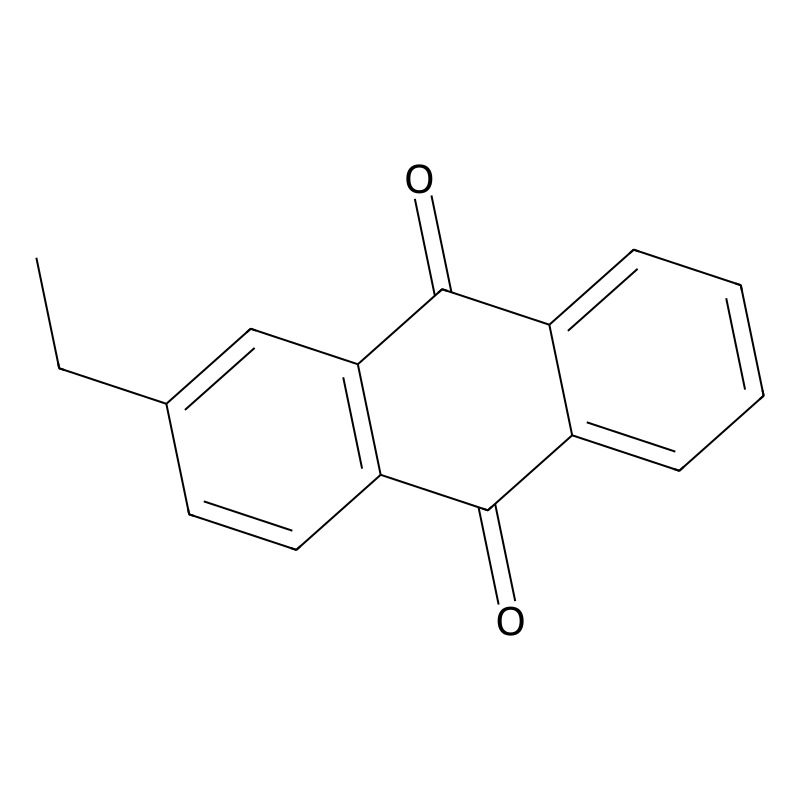2-Ethylanthraquinone

Content Navigation
CAS Number
Product Name
IUPAC Name
Molecular Formula
Molecular Weight
InChI
InChI Key
SMILES
Synonyms
Canonical SMILES
Hydrogen Peroxide Production
One of the primary research areas involving 2-EAQ is its role in the anthraquinone (AQ) process for hydrogen peroxide (H₂O₂) production []. This process involves the reversible hydrogenation and dehydrogenation of 2-EAQ, which acts as a carrier molecule for oxygen. Researchers are exploring ways to optimize this process by developing efficient catalysts and reaction conditions [].
Photoinitiator
2-EAQ exhibits photoinitiator properties, meaning it can initiate chemical reactions upon exposure to light. Research explores its potential for initiating crosslinking or degradation of polymers, such as polyethylene []. This research could pave the way for the development of new materials with desirable properties.
Wastewater Treatment
2-EAQ demonstrates potential for wastewater treatment due to its combined oxygen scavenging and flocculating abilities []. It can remove dissolved oxygen, which prevents the growth of harmful bacteria, and promote the aggregation of suspended particles, facilitating their removal from the water. Research in this area focuses on optimizing 2-EAQ's effectiveness and exploring its potential for various types of wastewater.
Other Potential Applications
2-EAQ has been explored as a catalyst for acylation reactions, chemical reactions involving the introduction of an acyl group into a molecule []. However, further research is needed to fully understand its potential and limitations in this application.
2-Ethylanthraquinone is an organic compound with the molecular formula . It is a member of the anthraquinone family, characterized by a structure that includes two carbonyl groups attached to a three-ring system. This compound is notable for its vibrant color and is primarily used in various industrial applications, particularly in the synthesis of hydrogen peroxide. Its chemical structure features an ethyl group at the second position of the anthraquinone framework, which contributes to its unique properties compared to other anthraquinones.
In industrial settings, this hydrogenation step is crucial for the production of hydrogen peroxide via the anthraquinone process. The hydrogenated product can then react with oxygen to regenerate 2-ethylanthraquinone while producing hydrogen peroxide:
Research has indicated that 2-ethylanthraquinone exhibits antimicrobial properties, which may be attributed to its ability to interact with cellular membranes and disrupt their integrity. Additionally, it has been studied for its potential antioxidant activities, although further research is needed to fully understand its biological mechanisms and effects.
Several methods exist for synthesizing 2-ethylanthraquinone:
- Gasification Method: This involves gasifying 2-(4-alkylbenzoyl)benzoic acid in a controlled environment using acidic molecular sieves as catalysts. The process occurs under reduced pressure and elevated temperatures, yielding a high purity product .
- Ring-Closing Reaction: Another method includes mixing liquid 2-(4-alkylbenzoyl)benzoic acid with concentrated sulfuric acid, followed by a ring-closing reaction at elevated temperatures. The product undergoes hydrolysis and extraction to isolate 2-ethylanthraquinone .
- Photocatalytic Production: Recent advancements have explored photocatalytic methods using light to facilitate the synthesis of hydrogen peroxide from 2-ethylanthraquinone, showcasing its versatility in chemical processes .
The primary application of 2-ethylanthraquinone lies in the production of hydrogen peroxide through the anthraquinone process. This compound serves as a key intermediate in various chemical syntheses and is utilized in:
- Textile Dyeing: Due to its vibrant color, it is used as a dye in textile applications.
- Paper Industry: Employed as a bleaching agent.
- Pharmaceuticals: Investigated for potential uses in drug formulations due to its biological activity.
Studies have focused on the interaction of 2-ethylanthraquinone with various catalysts during hydrogenation processes. Research indicates that different catalytic systems can affect the kinetics and efficiency of the hydrogenation reaction, with palladium-supported catalysts showing superior performance in producing hydrogen peroxide . Additionally, investigations into the dual-site mechanism during hydrogenation provide insights into optimizing reaction conditions for industrial applications .
Several compounds are structurally similar to 2-ethylanthraquinone, each exhibiting unique properties and applications:
| Compound Name | Structure Similarity | Unique Properties |
|---|---|---|
| Anthraquinone | Base structure | Used primarily as a dye and in organic synthesis |
| 1,4-Dihydroxyanthraquinone | Hydroxyl substitution | Exhibits different biological activities |
| 9,10-Anthracenedione | Ketone groups | Utilized in organic electronics |
| 1-Ethyl-9,10-anthracenedione | Ethyl substitution | Known for its photophysical properties |
These compounds share similarities in their anthracene core but differ in functional groups that influence their reactivity and applications.
Physical Description
XLogP3
LogP
Melting Point
UNII
GHS Hazard Statements
Reported as not meeting GHS hazard criteria by 14 of 125 companies. For more detailed information, please visit ECHA C&L website;
Of the 10 notification(s) provided by 111 of 125 companies with hazard statement code(s):;
H350 (30.63%): May cause cancer [Danger Carcinogenicity];
H373 (99.1%): Causes damage to organs through prolonged or repeated exposure [Warning Specific target organ toxicity, repeated exposure];
H400 (99.1%): Very toxic to aquatic life [Warning Hazardous to the aquatic environment, acute hazard];
H410 (91.89%): Very toxic to aquatic life with long lasting effects [Warning Hazardous to the aquatic environment, long-term hazard];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.
Pictograms


Health Hazard;Environmental Hazard
Other CAS
Wikipedia
General Manufacturing Information
All other basic organic chemical manufacturing
Fabricated metal product manufacturing
9,10-Anthracenedione, 2-ethyl-: ACTIVE








